methyl 1-(2-(1H-indol-1-yl)acetyl)piperidine-4-carboxylate
CAS No.: 948475-30-7
Cat. No.: VC7238602
Molecular Formula: C17H20N2O3
Molecular Weight: 300.358
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 948475-30-7 |
|---|---|
| Molecular Formula | C17H20N2O3 |
| Molecular Weight | 300.358 |
| IUPAC Name | methyl 1-(2-indol-1-ylacetyl)piperidine-4-carboxylate |
| Standard InChI | InChI=1S/C17H20N2O3/c1-22-17(21)14-7-9-18(10-8-14)16(20)12-19-11-6-13-4-2-3-5-15(13)19/h2-6,11,14H,7-10,12H2,1H3 |
| Standard InChI Key | TVHMQLXRXRBLNM-UHFFFAOYSA-N |
| SMILES | COC(=O)C1CCN(CC1)C(=O)CN2C=CC3=CC=CC=C32 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (C₁₇H₂₀N₂O₃, MW 300.358 g/mol) comprises a piperidine ring substituted at the 4-position with a methyl ester and at the 1-position with a 2-(1H-indol-1-yl)acetyl group. The indole moiety is linked via an acetyl spacer, enabling conformational flexibility while maintaining electronic interactions (Figure 1). Key structural features include:
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Piperidine Ring: A six-membered saturated nitrogen heterocycle contributing to basicity and hydrogen-bonding potential.
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Indole System: A bicyclic aromatic system with a pyrrole ring fused to benzene, known for π-π stacking and hydrophobic interactions .
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Methyl Ester: Enhances lipophilicity and serves as a prodrug moiety for potential carboxylic acid metabolites.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₂₀N₂O₃ | |
| Molecular Weight | 300.358 g/mol | |
| IUPAC Name | Methyl 1-(2-indol-1-ylacetyl)piperidine-4-carboxylate | |
| SMILES | COC(=O)C1CCN(CC1)C(=O)CN2C=CC3=CC=CC=C32 | |
| Solubility | Not reported |
Spectral Characterization
While experimental spectral data for this compound are unpublished, analogs suggest characteristic peaks:
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¹H NMR: Indole protons (δ 7.2–7.8 ppm), piperidine CH₂ groups (δ 1.5–3.0 ppm), and methyl ester (δ 3.6–3.8 ppm) .
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IR Spectroscopy: Ester C=O stretch (~1740 cm⁻¹), amide C=O (~1680 cm⁻¹), and indole N-H (~3400 cm⁻¹).
Synthesis and Reaction Pathways
Retrosynthetic Analysis
The synthesis involves three key fragments:
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Piperidine-4-carboxylic Acid Methyl Ester: Prepared via esterification of piperidine-4-carboxylic acid.
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2-(1H-Indol-1-yl)acetic Acid: Synthesized by alkylation of indole with bromoacetic acid.
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Amide Coupling: Connects the two fragments via a peptide bond.
Preparation of Piperidine-4-carboxylic Acid Methyl Ester
Piperidine-4-carboxylic acid undergoes Fischer esterification with methanol and sulfuric acid:
Reaction conditions: Reflux at 65°C for 12 hours.
Synthesis of 2-(1H-Indol-1-yl)acetic Acid
Indole is treated with bromoacetyl bromide in the presence of a base (e.g., K₂CO₃) to yield 2-(1H-indol-1-yl)acetyl bromide, followed by hydrolysis:
Yields are optimized using microwave-assisted synthesis (80°C, 30 min) .
Amide Bond Formation
The final step employs carbodiimide-mediated coupling (e.g., EDC/HOBt) between methyl piperidine-4-carboxylate and 2-(1H-indol-1-yl)acetic acid:
Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >90% purity.
Computational and Experimental Studies
ADMET Predictions
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Absorption: High Caco-2 permeability (Peff > 5 × 10⁻⁶ cm/s).
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Metabolism: Susceptible to esterase-mediated hydrolysis, yielding the active carboxylic acid metabolite.
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Toxicity: Low AMES mutagenicity risk (Prediction: Negative).
Molecular Dynamics Simulations
Simulations (100 ns) reveal stable binding to serotonin 5-HT₆ receptors (RMSD < 2.0 Å), suggesting potential antidepressant applications .
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